

NMR Characterization of 6-Aminoazepan-2-one Hydrochloride: A Comparative Guide

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Compound of Interest

Compound Name: 6-Aminoazepan-2-one hydrochloride

Cat. No.: B596014

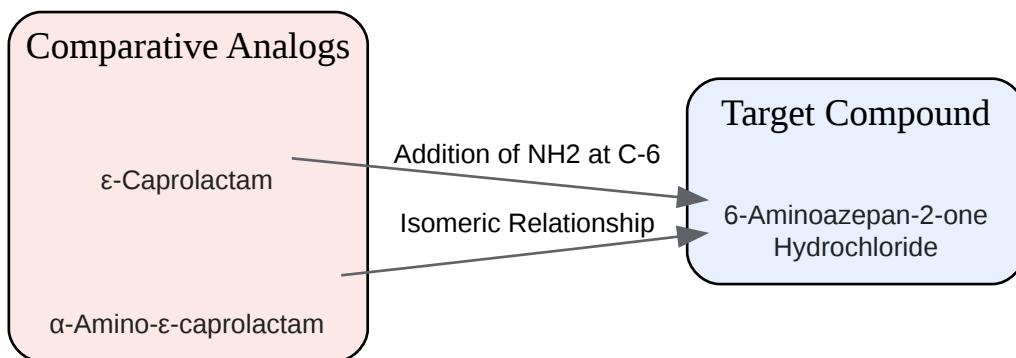
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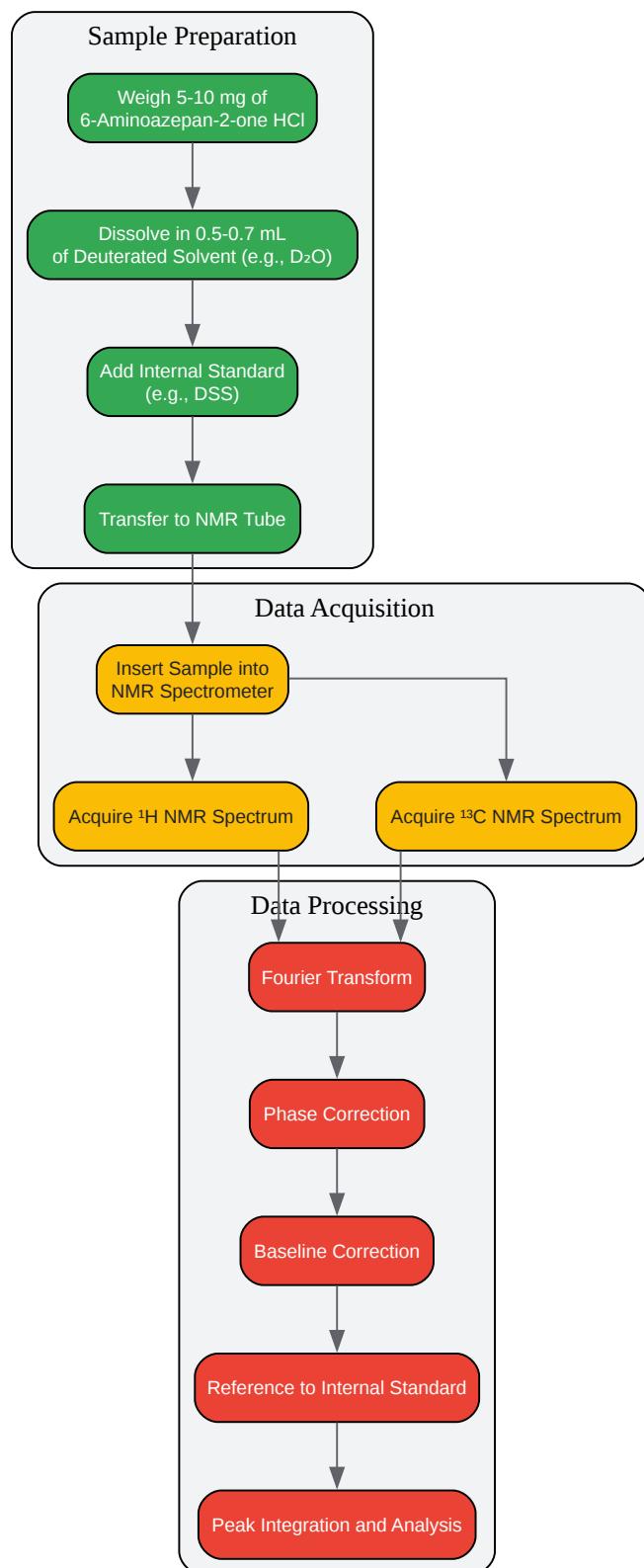
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of **6-Aminoazepan-2-one hydrochloride**. Due to the limited availability of public NMR data for this specific compound, this guide leverages data from structurally related analogs, ϵ -caprolactam and α -amino- ϵ -caprolactam, to provide a predictive framework and comparative context for researchers working with this molecule.

Structural Comparison

6-Aminoazepan-2-one hydrochloride is a derivative of ϵ -caprolactam, featuring an amino group at the C-6 position. Its structure is isomeric with α -amino- ϵ -caprolactam, where the amino group is located at the C-3 position. Understanding the NMR spectra of these related compounds is crucial for the characterization of **6-Aminoazepan-2-one hydrochloride**.



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